N1-(4-ethoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
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Overview
Description
N1-(4-ethoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an ethoxyphenyl group and a cyclopropylmethyl group attached to the oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-ethoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide typically involves the reaction of 4-ethoxyaniline with oxalyl chloride to form the corresponding oxalyl derivative. This intermediate is then reacted with (1-(hydroxymethyl)cyclopropyl)methylamine under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the reactions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N1-(4-ethoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The oxalamide moiety can be reduced to form amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkoxides or amines in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N1-(4-ethoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-ethoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-methoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide
- N1-(4-ethoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)ethyl)oxalamide
Uniqueness
N1-(4-ethoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is unique due to the presence of both the ethoxyphenyl and cyclopropylmethyl groups, which confer specific chemical and biological properties
Biological Activity
N1-(4-ethoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide is a synthetic organic compound that has garnered interest for its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features an oxalamide core with a 4-ethoxyphenyl group and a cyclopropylmethyl group. The synthesis typically involves the reaction of 4-ethoxyphenylamine with oxalyl chloride to form an intermediate oxalamide, which is then reacted with (1-(hydroxymethyl)cyclopropyl)methylamine. This reaction is usually conducted under controlled conditions to optimize yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, potentially affecting metabolic pathways.
- Receptor Modulation: It can modulate receptor activity, influencing various signaling pathways in cells.
Potential Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anticancer Activity: Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines.
- Antimicrobial Properties: The compound has been evaluated for its ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
- HIV Entry Inhibition: Similar oxalamides have been investigated for their role as gp120 antagonists, which could inhibit HIV entry into host cells .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Inhibits growth of Gram-positive bacteria | |
HIV Entry Inhibition | Acts as a gp120 antagonist |
Case Study: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant antiproliferative effects. The mechanism was linked to the inhibition of topoisomerase II, a critical enzyme involved in DNA replication and repair. This finding suggests the potential use of the compound in cancer therapy, particularly in combination therapies to enhance efficacy against resistant cancer types .
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-2-21-12-5-3-11(4-6-12)17-14(20)13(19)16-9-15(10-18)7-8-15/h3-6,18H,2,7-10H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHOBPKUYNSJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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